molecular formula C10H13NO2 B13295278 2-(6-Methylpyridin-3-yl)butanoic acid

2-(6-Methylpyridin-3-yl)butanoic acid

Cat. No.: B13295278
M. Wt: 179.22 g/mol
InChI Key: PHXXXTUAASSFIA-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation.

Industrial Production Methods

Industrial production of this compound often involves palladium-catalyzed cross-coupling reactions. These reactions are known for their efficiency and ability to produce high yields. The use of tetraalkoxydiborane or dialkoxyhydroborane as reagents in these reactions is common .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(6-Methylpyridin-3-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit cholinesterase or histone deacetylase, affecting neurotransmission and gene expression, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-3-yl)butanoic acid is unique due to its specific substitution pattern on the pyridine ring and its potential for diverse chemical reactions. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)butanoic acid

InChI

InChI=1S/C10H13NO2/c1-3-9(10(12)13)8-5-4-7(2)11-6-8/h4-6,9H,3H2,1-2H3,(H,12,13)

InChI Key

PHXXXTUAASSFIA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)C)C(=O)O

Origin of Product

United States

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